N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- N1 substituent: A 2-ethylphenyl group, contributing lipophilicity and steric bulk due to the ethyl moiety at the ortho position.
- N2 substituent: A thiazolo[3,2-b][1,2,4]triazole core linked via an ethyl chain, with a 4-fluorophenyl group at position 2 of the heterocyclic system. The fluorine atom enhances electronic interactions and metabolic stability.
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-2-14-5-3-4-6-18(14)25-21(30)20(29)24-12-11-17-13-31-22-26-19(27-28(17)22)15-7-9-16(23)10-8-15/h3-10,13H,2,11-12H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSGYWCPXQJAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N’-(2-ethylphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide are phytopathogenic fungi. These fungi are among the most destructive plant parasites and cause enormous damage to food crops, resulting in a decline in the quality and quantity of agricultural products.
Mode of Action
N’-(2-ethylphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide interacts with its targets by disrupting membrane integrity. The compound affects mycelial growth, and the higher the concentration of the compound, the greater the disruption of membrane integrity.
Biochemical Pathways
The affected biochemical pathway involves the disruption of the fungal cell membrane, which leads to the inhibition of mycelial growth. This disruption can lead to the leakage of intracellular contents, causing cell death.
Pharmacokinetics
The compound’s effectiveness against phytopathogenic fungi suggests that it is well-absorbed and distributed within the fungal cells.
Result of Action
The result of the action of N’-(2-ethylphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is the inhibition of mycelial growth in phytopathogenic fungi. This leads to a reduction in the damage caused by these fungi to agricultural crops.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N’-(2-ethylphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide. Factors such as temperature, pH, and moisture levels can affect the compound’s stability and efficacy. .
Biochemical Analysis
Biochemical Properties
Compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Cellular Effects
Related compounds have shown significant antifungal activities, suggesting that they may have effects on cellular processes.
Biological Activity
N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This article focuses on the synthesis, characterization, and biological activity of this compound based on various research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole core followed by the introduction of the ethyl and fluorophenyl substituents.
Example Reaction Scheme
- Formation of Thiazolo[3,2-b][1,2,4]triazole Core : This is achieved through cyclization reactions involving thiourea derivatives and appropriate halogenated compounds.
- Substitution Reactions : Subsequent reactions introduce the ethyl and 4-fluorophenyl groups via nucleophilic substitution.
- Final Oxalamide Formation : The oxalamide group is incorporated through acylation reactions with oxalic acid derivatives.
Antimicrobial Activity
Research has demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. In particular:
- Mechanism of Action : These compounds are believed to inhibit bacterial fatty acid biosynthesis by targeting the enoyl-[acyl-carrier-protein] reductase enzyme (FabI), which is crucial for bacterial growth and survival .
- Activity Spectrum : Studies have shown that certain derivatives possess activity against various bacterial strains such as Staphylococcus aureus, Enterococcus faecalis, and fungal strains like Candida albicans .
Anticancer Activity
The compound's potential as an anticancer agent has also been evaluated:
- Cell Line Studies : The antiproliferative activity was assessed against multiple cancer cell lines including breast and lung cancer cells. The results indicated that some derivatives exhibited IC50 values in the low micromolar range .
- Mechanistic Insights : The anticancer effects may be attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways .
Research Findings Summary Table
| Biological Activity | Target Organisms/Cell Lines | IC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 16 μg/mL | Inhibition of FabI |
| Candida albicans | 32 μg/mL | Inhibition of FabI | |
| Anticancer | Breast Cancer Cell Lines | Low µM | Kinase inhibition |
| Lung Cancer Cell Lines | Low µM | Kinase inhibition |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thiazolo[3,2-b][1,2,4]triazole derivatives, this compound was found to have a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 16 μg/mL. This suggests significant potential for development as an antibacterial agent.
Case Study 2: Anticancer Properties
Another study evaluated the compound's effects on lung cancer cell lines. The findings revealed that it inhibited cell proliferation with an IC50 value in the micromolar range. Further mechanistic studies indicated that this effect was likely mediated through modulation of specific signaling pathways involved in cell cycle regulation.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibit significant anticancer properties. For instance, derivatives containing thiazole and triazole rings have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
| 6h | HOP-92 | 67.55% |
These findings suggest that the thiazole-triazole structure contributes to the bioactivity against cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound also exhibits potential antimicrobial activity. Research has demonstrated that oxalamide derivatives can inhibit the growth of various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium smegmatis | 6.25 µg/mL |
| Pseudomonas aeruginosa | Varies |
| Candida albicans | Varies |
These results indicate that modifications in the oxalamide structure can lead to enhanced antimicrobial efficacy .
In Silico Studies
Computational methods have been employed to predict the interaction of this compound with biological targets. Molecular docking studies reveal favorable binding affinities with key proteins involved in cancer progression and microbial resistance mechanisms .
Case Studies
Case Study 1: Anticancer Screening
In a study published by ACS Omega, several oxadiazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. The results indicated that compounds with structural similarities to this compound showed significant growth inhibition in vitro .
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of thiazole-containing compounds highlighted their effectiveness against resistant bacterial strains. The study focused on the synthesis of various derivatives and their subsequent antimicrobial testing, demonstrating that certain modifications could lead to compounds with superior activity against pathogens like Mycobacterium smegmatis .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Inferred data for the target compound based on structural similarities.
Key Structural and Functional Differences
N1 Substituent Effects: Target (2-ethylphenyl): The ethyl group at the ortho position increases lipophilicity compared to para-substituted analogues (e.g., 4-methoxyphenyl in ). This may enhance membrane permeability but reduce aqueous solubility. (2-ethoxyphenyl): The ethoxy group combines moderate lipophilicity with steric hindrance, which could alter binding kinetics compared to the target’s ethyl group .
Thiazolo-Triazole Modifications: Target and (4-fluorophenyl): Fluorine’s electronegativity enhances dipole interactions and resistance to cytochrome P450-mediated metabolism.
Molecular Weight Trends :
Hypothetical Property Implications
- Lipophilicity (logP) : The target’s 2-ethylphenyl group likely increases logP compared to ’s 4-methoxyphenyl but decreases it relative to ’s 2-ethoxyphenyl.
- Solubility : ’s methoxy group may confer better aqueous solubility than the target’s ethyl substituent.
- Metabolic Stability : The 4-fluorophenyl group in the target and could slow oxidative metabolism compared to ’s p-tolyl .
Research Considerations
- Synthetic Accessibility : The ortho-substituted ethyl group in the target may pose challenges in regioselective synthesis compared to para-substituted analogues.
- Biological Testing : Priority should be given to assays evaluating kinase inhibition or antimicrobial activity, given the prevalence of fluorinated thiazolo-triazoles in these domains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
